N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the carboxamide group: This step often involves the reaction of the benzo[b]thiophene derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the furan and thiophene substituents: These groups can be introduced via alkylation reactions using furan-3-ylmethyl and thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide
Uniqueness
The uniqueness of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-19(18-10-15-4-1-2-6-17(15)24-18)20(11-14-7-8-22-13-14)12-16-5-3-9-23-16/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOUGVQLVDIVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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